molecular formula C10H10F2O2 B1304011 Ethyl 2-(2,6-difluorophenyl)acetate CAS No. 680217-71-4

Ethyl 2-(2,6-difluorophenyl)acetate

Cat. No.: B1304011
CAS No.: 680217-71-4
M. Wt: 200.18 g/mol
InChI Key: VFRKTYPWLLOMFK-UHFFFAOYSA-N
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Description

Ethyl 2-(2,6-difluorophenyl)acetate is an organic compound with the molecular formula C({10})H({10})F({2})O({2}) and a molecular weight of 200.18 g/mol . This compound is characterized by the presence of an ethyl ester group attached to a 2,6-difluorophenyl ring. It is primarily used in research settings, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2,6-difluorophenyl)acetate typically involves the esterification of 2-(2,6-difluorophenyl)acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, ensuring high purity and efficiency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.

    Reduction: Reduction of this compound typically targets the ester group, converting it to an alcohol.

    Substitution: The aromatic ring in this compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO({3})) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH({4})).

    Substitution: Nitrating mixture (HNO({2})SO({2})) in the presence of a Lewis acid for bromination.

Major Products:

    Oxidation: 2-(2,6-Difluorophenyl)acetic acid.

    Reduction: 2-(2,6-Difluorophenyl)ethanol.

    Substitution: 4-Nitro-2,6-difluorophenyl acetate (for nitration).

Scientific Research Applications

Ethyl 2-(2,6-difluorophenyl)acetate is utilized in various scientific research applications:

    Chemistry: It serves as a precursor in the synthesis of more complex organic molecules and as a reagent in organic synthesis.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 2-(2,6-difluorophenyl)acetate depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity or altering their function. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for certain molecular targets, influencing pathways involved in metabolic processes or signal transduction.

Comparison with Similar Compounds

Ethyl 2-(2,6-difluorophenyl)acetate can be compared with other similar compounds such as:

    Ethyl 2-(4-fluorophenyl)acetate: Lacks the additional fluorine atom, which may result in different reactivity and binding properties.

    Ethyl 2-(2,4-difluorophenyl)acetate: The position of the fluorine atoms can significantly affect the compound’s chemical behavior and biological activity.

    Ethyl 2-(2,6-dichlorophenyl)acetate: Substitution of fluorine with chlorine alters the compound’s electronic properties and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and interactions with biological targets, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

ethyl 2-(2,6-difluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O2/c1-2-14-10(13)6-7-8(11)4-3-5-9(7)12/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFRKTYPWLLOMFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=CC=C1F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40381906
Record name ethyl 2-(2,6-difluorophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

680217-71-4
Record name ethyl 2-(2,6-difluorophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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